Glutaraldehyde

説明

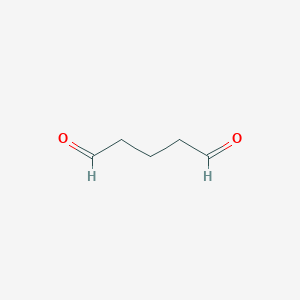

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pentanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-2-1-3-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRSQZLOMIGNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29257-65-6 | |

| Record name | Polyglutaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29257-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025355 | |

| Record name | Glutaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1], CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR., CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor. | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/97 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992), 187-189 °C (decomposes), Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg, 188.00 °C. @ 760.00 mm Hg, 101 °C, 369-372 °, 212 °F | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

>95 °C c.c. | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethanol, benzene, ether, Miscible with ethanol, Solubility in water: miscible, Miscible | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.062 to 1.124 at 68 °F (USCG, 1999), 0.72, Relative density (water = 1): 0.7, 1.33 g/cm³, 1.10 | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (Air = 1), Relative vapor density (air = 1): 3.5, Relative vapor density (air = 1): 1.05 | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

17 mmHg at 68 °F (NTP, 1992), 0.6 [mmHg], Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution), 0.6 mm Hg at 30 °C, Vapor pressure, kPa at 20 °C: 2.3, 17 mmHg | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/97 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Oil | |

CAS No. |

111-30-8 | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaral [USAN:USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaral | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutaraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3C89M417N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 20 °F (USCG, 1999), Freezing point: -14 °C, -14 °C, -33 °C, 7 °F | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanisms of Action and Biological Interactions of Glutaraldehyde

Molecular Mechanisms of Glutaraldehyde Reactivity

This compound's biological interactions are primarily driven by its reactivity with nucleophilic functional groups present in biological macromolecules. tandfonline.comwikipedia.org This reactivity leads to the formation of stable covalent bonds, a process central to its function as a cross-linking agent. wikipedia.orgmdpi.com

Alkylation of Functional Groups in Biological Macromolecules

This compound engages in alkylation reactions with various functional groups found in proteins and nucleic acids. patsnap.com This involves the addition of an alkyl group from this compound to these nucleophilic centers. patsnap.com

Interaction with Amino Groups (Lysine Residues)

Primary amino groups, particularly the ε-amino groups of lysine (B10760008) residues in proteins, are highly reactive with this compound due to their nucleophilic nature. nih.govtandfonline.comresearchgate.netthermofisher.com The reaction is commonly understood to involve the formation of Schiff bases between the aldehyde groups of this compound and the amino groups. wikipedia.orgmdpi.comnih.govtandfonline.com However, simple Schiff bases are generally unstable under acidic conditions. tandfonline.com The exceptional stability of the linkages formed by this compound with amino groups, even at extreme pH and temperatures, suggests that more complex reaction mechanisms are involved beyond simple Schiff base formation. tandfonline.comnih.gov Alternative mechanisms proposed include the involvement of α,β-unsaturated aldehydes formed by aldol (B89426) condensation of this compound, leading to stable linkages through Michael-type addition or the formation of quaternary pyridinium (B92312) compounds. tandfonline.comtandfonline.comnih.gov The reaction with lysine residues is considered a primary mechanism for this compound cross-linking in proteins. nih.govtandfonline.comresearchgate.net

Cross-linking of Proteins and Nucleic Acids

This compound's bifunctional nature allows it to bridge between different molecules or within the same molecule, leading to cross-linking. wikipedia.org This process is fundamental to its ability to rigidify macromolecular structures and alter their reactivity. wikipedia.org this compound can cross-link both proteins and nucleic acids by reacting with available functional groups. wikipedia.org

Intramolecular and Intermolecular Cross-linking Phenomena

This compound can induce both intramolecular and intermolecular cross-linking. nih.govtandfonline.com Intramolecular cross-linking occurs when this compound reacts with two functional groups within the same molecule, leading to changes in the molecule's conformation. tandfonline.com Intermolecular cross-linking involves this compound reacting with functional groups on different molecules, effectively linking them together. tandfonline.com This results in the formation of larger aggregates and networks. tandfonline.com The balance between intramolecular and intermolecular cross-linking can be influenced by reaction conditions. tandfonline.com For instance, studies on collagen have shown that low concentrations of this compound favor intramolecular cross-links, while higher concentrations lead to increased intermolecular cross-linking and insolubilization of the collagen. tandfonline.comnih.gov

Influence of pH, Concentration, and Temperature on Cross-linking Efficiency

The efficiency and extent of this compound cross-linking are significantly influenced by reaction conditions such as pH, concentration, and temperature. wikipedia.orgresearchgate.netnih.gov

pH: pH plays a crucial role as it affects the ionization state of the reactive functional groups in biological molecules, particularly the amino groups of lysine residues, which are more reactive in their unprotonated form at alkaline pH. tandfonline.comresearchgate.net While this compound reacts rapidly with amine groups at around neutral pH, the reaction is pH-dependent, with optimal pH for insolubilization varying depending on the protein. researchgate.netresearchgate.net Generally, cross-linking efficiency tends to increase with increasing pH. nih.gov

Concentration: The concentration of this compound directly impacts the degree of cross-linking. tandfonline.comtandfonline.comresearchgate.net Higher concentrations of this compound generally lead to a greater extent of both intramolecular and intermolecular cross-linking, resulting in increased protein insolubility and the formation of a more rigid network. tandfonline.comtandfonline.comresearchgate.net

Temperature: Temperature also affects the rate of the cross-linking reaction. researchgate.netnih.gov While early studies sometimes used low temperatures (e.g., 4°C) for cross-linking labile molecules, requiring longer reaction times, ambient temperature is now commonly used, with reactions often completed within a few hours. researchgate.nettandfonline.com Increased temperature can accelerate the rate of the reaction. nih.gov

Aldol Condensation and Michael-type Addition Reactions

In aqueous solutions, this compound exists in various forms, including monomers, hydrates, cyclic derivatives, and condensation products, which are in equilibrium. wikipedia.org At alkaline pH, monomeric this compound can undergo aldol condensation, leading to the formation of α,β-unsaturated poly-glutaraldehyde and related oligomers. wikipedia.orgnih.govua.es These unsaturated forms are highly reactive.

Proposed mechanisms for this compound's reaction with proteins involve these polymeric forms. One significant pathway is the Michael-type addition reaction. tandfonline.comresearchgate.net In this reaction, nucleophilic groups, particularly the ε-amino groups of lysine residues in proteins, undergo conjugate addition to the ethylenic double bonds of the α,β-unsaturated this compound oligomers. tandfonline.comresearchgate.net This Michael addition results in the formation of stable linkages that contribute to protein crosslinking. tandfonline.comresearchgate.net

Another proposed reaction involves the formation of Schiff bases (imines) between the aldehyde groups of this compound (including its unsaturated polymeric forms) and primary amino groups of proteins. wikipedia.orgtandfonline.comnih.gov While simple Schiff bases formed with monomeric this compound can be unstable under acidic conditions, those formed with the α,β-unsaturated polymers are thought to be stabilized by resonance with the conjugated double bonds. nih.govua.es Some research suggests that the polymerization of this compound via aldol condensation proceeds in parallel with the crosslinking reaction, and the initial formation of a Schiff base with one amino group can enhance further aldol condensation with other this compound molecules. tandfonline.comresearchgate.net

The specific reaction mechanisms and the predominant reactive species can be influenced by solution conditions such as pH and concentration. tandfonline.comresearchgate.net

Cellular and Subcellular Effects

This compound's interactions with cellular components lead to widespread disruption of cellular functions and structures.

Impact on Cell Membrane Integrity and Permeability

This compound disrupts the integrity and increases the permeability of cell membranes in microorganisms. patsnap.compatsnap.comfiveable.mesci-hub.se Studies have shown that this compound can strongly bind to the outer membrane of Gram-negative bacteria like Escherichia coli. nih.gov This interaction leads to increased membrane permeability and the eventual leakage of intracellular contents. patsnap.comsci-hub.se In Candida albicans, treatment with a this compound combination disinfectant rapidly increased membrane permeability, resulting in the leakage of ions like K⁺ and Mg²⁺, as well as ATP and protein. sci-hub.senih.govresearchgate.net The disruption of membrane integrity is critical as it compromises the cell's ability to maintain homeostasis, ultimately contributing to cell lysis and death. patsnap.comsci-hub.se In Staphylococcus aureus, a Gram-positive bacterium, this compound treatment also significantly changed morphology, decreased membrane fluidity, increased outer membrane permeabilization, and destroyed the integrity of the cytoplasmic membrane, leading to rapid leakage of intracellular substances. nih.gov

Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)

This compound inhibits the synthesis of essential macromolecules, including DNA, RNA, and protein. patsnap.compatsnap.comnih.gov Its ability to react with amino and thiol groups, which are common in proteins and nucleic acids, allows it to crosslink these vital molecules. wikipedia.orgpatsnap.com This crosslinking disrupts the structural integrity and function of enzymes involved in energy production and replication, leading to their inactivation. patsnap.com

Studies have demonstrated this compound's effect on DNA. It can change DNA conformation sci-hub.senih.gov and form protein-DNA cross-links, which can inhibit DNA synthesis. nih.gov While some research indicates that this compound can inhibit cellular DNA and protein synthesis, its effect on RNA synthesis may vary. nih.govresearchgate.net For instance, one study noted inhibition of RNA, DNA, and protein synthesis in Escherichia coli and other Gram-negative bacteria nih.gov, while another study on uninfected cells exposed to this compound observed a drop in DNA synthesis and a decrease in protein synthesis, but RNA synthesis was not affected researchgate.net.

Disruption of Intracellular Homeostasis and Organelle Function

This compound disrupts intracellular homeostasis by causing the leakage of vital intracellular substances. sci-hub.senih.govnih.gov As mentioned earlier, the increased membrane permeability leads to the efflux of ions (K⁺, Mg²⁺), ATP, and proteins. sci-hub.senih.govnih.gov This leakage disturbs the delicate balance of the intracellular environment. sci-hub.senih.gov

Furthermore, this compound can impact organelle function. In Candida albicans, treatment with a this compound combination disinfectant destroyed mitochondrial membrane potential and significantly decreased the activity of succinic dehydrogenase, an enzyme bound to the mitochondrial inner membrane crucial for the respiratory chain. sci-hub.senih.govresearchgate.net This suggests that this compound can cause electrolyte imbalance within mitochondria and lead to mitochondrial dysfunction. sci-hub.senih.gov

Cell Wall Modifications in Microorganisms

In microorganisms, this compound can interact with and modify the cell wall. patsnap.comfiveable.me For fungi, the cell wall, particularly the chitin (B13524) component, has been suggested as a major target site for aldehydes like this compound. nih.gov This is analogous to the peptidoglycan found in bacterial cell walls. nih.gov this compound's interaction with the outer cellular layers, including the cell wall, contributes to its strong binding and hampers essential cellular functions. uminho.pt Changes in cell wall composition or structure have been associated with altered susceptibility to this compound in some microorganisms, such as Mycobacterium chelonae. frontiersin.orgoup.com

Mechanisms of Microbial Inactivation and Resistance

The primary mechanism of microbial inactivation by this compound is through the alkylation of amino and thiol groups in proteins and nucleic acids, leading to the formation of covalent bonds and cross-linking. patsnap.com This cross-linking denatures proteins, inactivates enzymes, and disrupts the structure and function of essential cellular components, resulting in cell death. patsnap.compatsnap.com this compound's ability to penetrate cell walls and outer layers of microorganisms, including resistant spores, allows it to interact with internal components and compromise their viability. patsnap.com

Despite its potent biocidal activity, some microorganisms can exhibit resistance or tolerance to this compound. frontiersin.orgnih.gov Mechanisms of resistance are not fully understood but may involve several factors. Intrinsic resistance can be linked to cellular impermeability, where components like the coats and cortex in spores, the cell wall in mycobacteria, and the outer membrane in Gram-negative bacteria limit the penetration of this compound to its target sites. oup.comnih.gov

Changes in the outer membrane or cell wall composition have been associated with this compound tolerance in bacteria. frontiersin.orgoup.com For example, alterations in the monosaccharide content of the arabinogalactan (B145846) and arabinomannan in the cell wall of Mycobacterium chelonae were linked to increased resistance. oup.com

Efflux pumps can also contribute to this compound resistance by actively transporting the biocide out of the cell. frontiersin.orgasm.org Studies in Pseudomonas fluorescens and Pseudomonas aeruginosa biofilms have demonstrated that efflux pumps play a role in their this compound resistance. asm.org

Furthermore, bacteria in biofilms can exhibit increased resistance compared to planktonic cells, which is considered an intrinsic resistance mechanism resulting from physiological adaptation and the protective effects of the biofilm matrix. uminho.ptnih.govasm.org

While enzymatic degradation of this compound has been suggested as a potential tolerance mechanism, further investigation is needed to fully understand its role. frontiersin.org

Broad-spectrum Biocidal Activity

The primary mechanism of this compound's biocidal action is believed to involve cross-linking interactions with amino groups of proteins within microbial cells. frontiersin.orgresearchgate.netnih.gov This alkylation process, involving the addition of an alkyl group to amino and thiol groups, affects vital proteins and nucleic acids. patsnap.com By reacting with the amino groups in microbial proteins and enzymes, this compound forms covalent bonds, leading to protein cross-linking. patsnap.com This cross-linking disrupts the structural integrity and function of essential proteins and enzymes, thereby inhibiting critical cellular processes such as energy production and replication, ultimately resulting in cell death. patsnap.com

This compound can also penetrate the cell walls of bacteria and the outer layers of viruses. patsnap.com In bacteria, it interacts with the outer membrane, increasing permeability and causing leakage of cellular contents. patsnap.comnih.gov This disruption of membrane integrity is crucial as it affects the cell's ability to maintain homeostasis, leading to cell lysis and death. patsnap.com Furthermore, this compound demonstrates efficacy against spores, which are typically resistant to many disinfectants. patsnap.com The aldehyde groups can penetrate the tough outer layers of spores and interact with internal components, compromising the spore's protective mechanisms and rendering it non-viable. patsnap.comtaylorandfrancis.com

The biocidal activity of this compound is influenced by pH, with alkaline pH (e.g., 7.5–8.5) favoring its activity. nih.gov At higher pH, more reactive sites on the bacterial cell surface are formed, leading to a faster bactericidal effect. nih.gov However, at alkaline pH, this compound molecules can undergo polymerization, which can reduce its activity over time by blocking the active aldehyde groups responsible for biocidal action. nih.govatamanchemicals.com

Bacterial Tolerance and Resistance Mechanisms

Despite this compound's potent biocidal activity, bacteria can develop mechanisms of tolerance and resistance. frontiersin.orgresearchgate.net These mechanisms are often complex and can involve the synergistic contributions of multiple pathways. frontiersin.orgnih.gov Bacterial resistance to this compound has been associated with various species, including Mycobacterium sp. and Pseudomonas sp. frontiersin.orgresearchgate.net

Role of Aldehyde Reductase Genes (e.g., yqhD)

One mechanism of bacterial tolerance to this compound involves the role of aldehyde reductase genes, such as yqhD. frontiersin.orgnih.govnih.gov Studies, particularly in Escherichia coli, have shown that overexpression of the aldehyde reductase gene yqhD contributes to survival in the presence of this compound. frontiersin.orgresearchgate.netnih.gov The enzyme YqhD converts this compound into the corresponding alcohol, 1,5-pentanediol (B104693), which is non-toxic. frontiersin.orgnih.gov This detoxification mechanism is mediated by the activation of YqhD by the transcriptional regulator YqhC. frontiersin.orgnih.govnih.gov Mutations in yqhC can lead to increased expression of the operon containing yqhD and dkgA, resulting in enhanced this compound conversion. frontiersin.orgnih.gov Research indicates that the protective effect against this compound is exclusive to yqhD among other aldehyde reductase genes in E. coli. frontiersin.orgnih.govnih.gov Homologs of YqhD exist in various bacterial species, suggesting this mechanism may contribute to this compound tolerance in other pathogenic and opportunistic bacteria. frontiersin.orgnih.gov

Research findings on the overexpression of yqhD and its effect on this compound tolerance are illustrated in the table below, showing the increase in yqhD expression and improved survival in E. coli strains with mutations in yqhC.

| Evolved Strain | Fold Increase in yqhD Expression (log2FC range) | Increase in Fitness (%) |

| Glu1 | 3.1 – 5.2 | 11 – 26 |

| Glu2 | 3.1 – 5.2 | 11 – 26 |

| Glu3 | 3.1 – 5.2 | 11 – 26 |

Changes in Outer Membrane and Cell Wall

Alterations in the bacterial outer membrane and cell wall have been associated with the ability of bacteria to withstand various concentrations of this compound. frontiersin.orgresearchgate.netnih.gov These changes can affect the permeability barrier of the cell, potentially reducing the uptake of the biocide. nih.gov While the exact mechanisms of how these changes confer resistance are not fully described, they are considered a contributing factor to this compound tolerance. frontiersin.orgresearchgate.netnih.gov

Efflux Pump Overexpression and Porin Repression

Efflux pumps play a significant role in bacterial resistance to various antimicrobial agents, including biocides like this compound. frontiersin.orgnih.govnih.govasm.org Overexpression of efflux pumps has been associated with this compound tolerance in bacteria such as Pseudomonas sp. frontiersin.orgresearchgate.netnih.gov These pumps actively transport the biocide out of the cell, reducing its intracellular concentration and mitigating its toxic effects. nih.govasm.org

Conversely, repression of porins, protein channels in the outer membrane of Gram-negative bacteria that regulate the passage of molecules, has also been linked to this compound resistance. frontiersin.orgresearchgate.netnih.govnih.gov By reducing the number or altering the function of porins, bacteria can limit the entry of this compound into the cell. nih.gov Studies have shown that changes in porin expression can contribute to this compound resistance, although this mechanism may be species-specific. nih.govasm.org Research on Pseudomonas fluorescens and Pseudomonas aeruginosa biofilms has demonstrated that efflux pumps contribute to this compound resistance, and chemical inhibition of these pumps can potentiate this compound activity. nih.govasm.orgasm.org

Enzymatic Degradation and Conversion

Enzymatic mechanisms can also contribute to bacterial tolerance and resistance to this compound through degradation or conversion of the compound. frontiersin.orgnih.gov As mentioned earlier, the aldehyde reductase YqhD can convert this compound to the less toxic 1,5-pentanediol. frontiersin.orgresearchgate.netnih.gov This enzymatic conversion effectively detoxifies the biocide within the cell. frontiersin.orgnih.gov While the role of aldehyde reductases like YqhD is a specific example, there is potential for other bacterial enzymes to contribute to this compound degradation or conversion, representing a potential mechanism of tolerance that warrants further investigation. nih.gov Studies have shown that biofilms can become acclimated to this compound and potentially degrade it. bioline.org.brresearchgate.net

Glutaraldehyde in Advanced Research Methodologies

Applications in Microscopy and Imaging Techniques

Glutaraldehyde serves as a crucial chemical fixative in various microscopy applications, providing structural preservation that is essential for high-resolution imaging. bosterbio.comrochester.edunih.gov Its cross-linking action, primarily targeting protein amino groups, especially lysine (B10760008) side chains, helps maintain the integrity of cellular components. nih.govstainsfile.comliverpool.ac.uk

Tissue and Cell Fixation for Electron Microscopy

This compound is one of the most frequently used primary fixatives for electron microscopy (EM), including both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). rochester.eduliverpool.ac.uknih.govemsdiasum.com Its rapid reaction with proteins and ability to form stable cross-links are vital for preserving ultrastructural details before subsequent processing steps like dehydration and embedding. rochester.eduliverpool.ac.uk While this compound provides excellent fine structure preservation, it does not effectively fix lipids, necessitating secondary fixation with agents like osmium tetroxide for comprehensive membrane stabilization. rochester.eduliverpool.ac.uk

Optimization of Fixation Protocols (Concentration, Time, Buffer)

Optimizing this compound fixation protocols involves careful consideration of concentration, time, and buffer choice to achieve optimal structural preservation for specific sample types and research goals. Commonly used concentrations for EM range from 1% to 4%. stainsfile.comliverpool.ac.uknih.gov For immersion fixation, a concentration of 2.5% this compound in a 0.1M buffer is frequently recommended for samples up to 1 mm³. unl.eduresearchgate.net Fixation time is dependent on sample size, with smaller samples requiring less time. unl.edu For larger tissue blocks (e.g., 1 mm³), fixation for several hours to overnight in 2.5% this compound is often adequate. unl.eduresearchgate.net Buffers such as phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate or 0.1 M HEPES) or cacodylate buffer are used to maintain a stable pH during the fixation process, as this compound reaction releases protons, causing a drop in pH. nih.govunl.eduharvard.eduusu.edu The purity of this compound, specifically using "EM grade" solutions, is crucial to avoid contaminants and polymers that can interfere with effective fixation. nih.govemsdiasum.comuwo.caagarscientific.com

An example of a this compound fixation protocol for SEM involves fixing the sample with 2% buffered this compound overnight, followed by rinsing with buffer. usu.edu

Table 1: Example this compound Fixation Parameters

| Parameter | Typical Range/Value for EM | Notes |

| Concentration | 1-4% | 2.5% common for immersion unl.eduresearchgate.net |

| Time | Several hours to overnight | Dependent on sample size unl.eduresearchgate.net |

| Buffer | 0.1 M Phosphate or Cacodylate | Maintains pH during reaction nih.govunl.eduharvard.edu |

| Grade | EM Grade | Ensures purity nih.govemsdiasum.comuwo.caagarscientific.com |

Combination with Paraformaldehyde for Enhanced Ultrastructure Preservation

Combining this compound with paraformaldehyde (PFA) is a common strategy to leverage the advantages of both fixatives for enhanced ultrastructure preservation, particularly in perfusion fixation. rochester.eduunl.eduharvard.edumorphisto.de PFA, a monoaldehyde, penetrates tissues faster than this compound, providing rapid initial stabilization. rochester.eduunl.edu this compound, a dialdehyde, then provides more extensive cross-linking, stabilizing structures with better ultrastructure preservation compared to PFA alone. nih.govunl.edu Mixtures such as 2% this compound and 2% paraformaldehyde in a 0.1M buffer are used for perfusion fixation. unl.edu Another common mixture is 2% formaldehyde (B43269) and 2.5% this compound in 0.1 M Sodium Cacodylate buffer. harvard.edu Fixatives containing both aldehydes offer a better quality of fixation than either used alone. rochester.edu

Considerations for Immuno-studies and Soluble Protein Preservation

While this compound is excellent for structural preservation, its strong cross-linking ability can mask antigen epitopes, making it less suitable for some immuno-studies where antibody binding is required. bosterbio.comliverpool.ac.ukuwo.catcd.ie The free aldehyde groups introduced by this compound fixation can cause non-specific binding of proteinaceous reagents, including antibodies. thermofisher.comuwo.ca For immuno-studies, PFA is often preferred as the primary fixative, sometimes with only low concentrations (0.1-0.5%) of this compound, followed by cryo-preservation. liverpool.ac.uk If this compound must be used for immuno-studies, aldehyde blocking procedures with agents like ethanolamine (B43304) or lysine are necessary before antibody incubation to reduce non-specific binding. thermofisher.comuwo.ca

For studying soluble proteins, stronger this compound fixation (e.g., 2%) is often needed to reduce protein extraction during subsequent processing steps. liverpool.ac.uk However, this compound fixation can fail to retain non-directly crosslinked molecules like lipids and carbohydrates during dehydration. researchgate.net

Mitigation of Autofluorescence in Fluorescence Imaging

This compound fixation can induce significant autofluorescence, which can interfere with fluorescence imaging techniques, particularly immunofluorescence staining. nih.govnih.govtcd.ieovgu.de This autofluorescence is attributed to the formation of fluorescent entities when this compound binds to peptides and proteins, as well as residual unbound free aldehydes. nih.govtcd.ieovgu.defrontiersin.org The induced fluorescence can have a wide spectral range. frontiersin.org While this compound itself has negligible autofluorescence, its reaction products are fluorescent. frontiersin.org

Methods to mitigate this compound-induced autofluorescence include quenching with agents like trypan blue, although this may not completely eliminate the signal. frontiersin.org Despite this drawback, this compound treatment has also been utilized to enhance autofluorescence for 3D morphological imaging in some applications, providing detailed structural information without the need for exogenous fluorescent labels. nih.govbioscience.finih.govbiologists.com This this compound-enhanced autofluorescence can be readily integrated with standard confocal and fluorescence microscopes. nih.govnih.gov

Preparation of Samples for Scanning Electron Microscopy (SEM) and Confocal Microscopy

This compound is commonly used in the preparation of samples for both SEM and confocal microscopy, primarily for its role in fixation. rochester.edunih.govgu.seexcedr.com

For SEM, this compound fixation is a critical initial step to stabilize the biological specimen's ultrastructure before it undergoes dehydration and drying, processes necessary for imaging in a high vacuum environment. gu.se Typical protocols involve primary fixation with this compound (often 2% or 2.5%) to crosslink proteins, sometimes followed by secondary fixation with osmium tetroxide to fix lipids and increase conductivity. usu.edugu.senih.gov After fixation, samples are dehydrated through a graded series of solvents like ethanol (B145695) or acetone (B3395972) and then dried using methods such as critical point drying or chemical drying with agents like Hexamethyldisilazane (HMDS). usu.edugu.se While this compound is widely used for SEM sample preparation, some studies suggest that formaldehyde-based protocols might yield clearer topography in certain samples. nih.govmdpi.com

Mimicry of Pathological Cell States (e.g., Red Blood Cell Rigidity)

This compound is a known substance in biomedical research for fixing cells, allowing for the conservation of cell shapes for imaging techniques such as confocal microscopy, scanning electron microscopy, and scanning probe microscopy. nih.govacs.orgnih.govuni.lu In the context of red blood cells (RBCs), this compound-induced rigidity is frequently employed to mimic the stiffer state of malaria-infected RBCs compared to healthy ones. nih.govacs.orgnih.govuni.lu This increased rigidity is also used as a parameter in hydrodynamic studies of blood flow and RBC interactions. nih.gov

However, the use of this compound for this purpose presents several challenges. The increase in rigidity with increasing this compound concentration is an analog process, while fixation is more of a digital, all-or-none event. nih.govnih.govuni.lu The addition of this compound significantly alters osmolality in a concentration-dependent manner, potentially distorting cell shapes. nih.govnih.govuni.lu For instance, adding 1% this compound to a solution increases osmolality by approximately 100 mosmol/kg H₂O, a roughly 30% change in physiological solutions, which can affect the fixed shape even if fixation is rapid. nih.gov Furthermore, different batches of this compound can vary in their properties, particularly in the ratio of monomers to polymers. nih.govnih.govuni.lu Handling procedures, such as those involving cells in flow, must also account for potential shear artifacts or cell density changes. nih.govnih.govuni.lu Staining this compound-treated RBCs requires different approaches compared to living cells, partly because this compound itself induces strong fluorescence. nih.govnih.govuni.lu

Despite these challenges, this compound fixation at varying levels can generate classes of fixed RBCs with modulated membrane capacitance, as measured by electrical opacity, without altering their interior conductivity. acs.org This allows for the use of modified RBCs as multimodal standards for benchmarking single-cell cytometry and separation based on electrical physiology. acs.org

Enzyme Immobilization and Biocatalysis Research

Enzyme immobilization on insoluble carriers is a widely used strategy to enhance enzyme stability, facilitate recovery and reuse, and enable continuous biocatalytic processes. ekb.eg this compound is a popular bifunctional cross-linker for enzyme immobilization due to its solubility in aqueous solvents and its ability to form stable inter- and intra-subunit covalent bonds. nih.gov

Strategies for Cross-linking Enzymes onto Insoluble Carriers

This compound is commonly used for covalent immobilization of enzymes onto supports, often those containing primary amino groups. researchgate.net The reaction typically involves the interaction between the aldehyde groups of this compound and the amino groups of lysine residues on the enzyme surface, and sometimes other functional groups like thiols, phenols, and imidazoles. researchgate.net

Two main strategies involving this compound and aminated supports are frequently employed:

Support Activation followed by Enzyme Immobilization: The support is first activated with this compound, introducing aldehyde groups that can then react with the enzyme's amino groups. researchgate.net This process can be promoted by ionic exchange at low ionic strength. researchgate.net

Enzyme Adsorption followed by Cross-linking: The enzyme is first adsorbed onto the aminated support, and then the immobilized preparation is treated with this compound to cross-link both the enzyme molecules and the support. researchgate.net Using high ionic strength in this approach can prevent ionic adsorption, forcing covalent attachment as the primary event. mdpi.com

In addition to carrier-bound methods, this compound has been used to prepare insoluble carrier-free immobilized enzymes by cross-linking crystalline or dissolved enzymes. wiley-vch.de This includes the preparation of cross-linked enzyme aggregates (CLEAs), particularly useful for enzymes with a low density of surface reactive groups. scielo.br

Various carriers can be activated with this compound for enzyme immobilization, including chitosan (B1678972) beads, modified cellulosic supports, and agarose (B213101) beads. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net For instance, chitosan beads activated with this compound have been used to immobilize enzymes like lipase (B570770), β-galactosidase, and laccase with high efficiency. researchgate.net

Impact on Enzyme Activity and Stability